molecular formula C18H22O5 B4651862 methyl 2-(5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate

methyl 2-(5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B4651862
M. Wt: 318.4 g/mol
InChI Key: MBTCLXFZISYAPQ-UHFFFAOYSA-N
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Description

Methyl 2-(5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, perfumery, and as optical brightening agents. This particular compound features a chromen-2-one core with various substituents, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-butoxy-4,7-dimethyl-2H-chromen-2-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 2-(5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to inhibit certain enzymes or modulate signaling pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant with a coumarin core.

    4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe.

Uniqueness

Methyl 2-(5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butoxy and dimethyl groups, along with the ester functionality, make it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-(5-butoxy-4,7-dimethyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-5-6-7-22-14-8-11(2)9-15-17(14)12(3)13(18(20)23-15)10-16(19)21-4/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTCLXFZISYAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC2=C1C(=C(C(=O)O2)CC(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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